Cas no 2090158-18-0 (2-Azaspiro[3.3]heptane-5-carbonitrile)
![2-Azaspiro[3.3]heptane-5-carbonitrile structure](https://ja.kuujia.com/scimg/cas/2090158-18-0x500.png)
2-Azaspiro[3.3]heptane-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2-azaspiro[3.3]heptane-5-carbonitrile
- EN300-7157290
- 2090158-18-0
- 2-Azaspiro[3.3]heptane-5-carbonitrile
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- インチ: 1S/C7H10N2/c8-3-6-1-2-7(6)4-9-5-7/h6,9H,1-2,4-5H2
- InChIKey: XUCANEWALRQMAQ-UHFFFAOYSA-N
- SMILES: N1CC2(C1)CCC2C#N
計算された属性
- 精确分子量: 122.084398327g/mol
- 同位素质量: 122.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.8Ų
- XLogP3: -0.1
2-Azaspiro[3.3]heptane-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7157290-1.0g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 1.0g |
$2168.0 | 2025-03-12 | |
Enamine | EN300-7157290-10.0g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 10.0g |
$9325.0 | 2025-03-12 | |
Enamine | EN300-7157290-0.05g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 0.05g |
$1822.0 | 2025-03-12 | |
Enamine | EN300-7157290-2.5g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 2.5g |
$4250.0 | 2025-03-12 | |
Enamine | EN300-7157290-0.25g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 0.25g |
$1994.0 | 2025-03-12 | |
Enamine | EN300-7157290-5.0g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 5.0g |
$6289.0 | 2025-03-12 | |
Enamine | EN300-7157290-0.1g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 0.1g |
$1907.0 | 2025-03-12 | |
Enamine | EN300-7157290-0.5g |
2-azaspiro[3.3]heptane-5-carbonitrile |
2090158-18-0 | 95.0% | 0.5g |
$2081.0 | 2025-03-12 |
2-Azaspiro[3.3]heptane-5-carbonitrile 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
2-Azaspiro[3.3]heptane-5-carbonitrileに関する追加情報
Introduction to 2-Azaspiro[3.3]heptane-5-carbonitrile (CAS No. 2090158-18-0)
2-Azaspiro[3.3]heptane-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2090158-18-0, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This spirocyclic amine derivative has garnered attention due to its unique structural framework and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 2-Azaspiro[3.3]heptane-5-carbonitrile consists of a spirocyclic core, which is a fused ring system containing both an azacycloalkane and a cycloalkane moiety. This distinctive architecture imparts unique steric and electronic properties to the molecule, which can be exploited to modulate its interactions with biological targets. The presence of a nitrile group at the 5-position further enhances its chemical reactivity and functional diversity, opening up avenues for further derivatization and optimization.
In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug discovery. These molecules often exhibit high binding affinity and selectivity towards biological receptors, making them promising candidates for therapeutic intervention. 2-Azaspiro[3.3]heptane-5-carbonitrile is no exception, and its unique structural features have prompted investigations into its pharmacological profile.
One of the most compelling aspects of 2-Azaspiro[3.3]heptane-5-carbonitrile is its potential as a scaffold for the development of central nervous system (CNS) drugs. Spirocyclic compounds have been shown to cross the blood-brain barrier more effectively than linear analogs, which is crucial for CNS drug delivery. Preliminary studies have suggested that derivatives of 2-Azaspiro[3.3]heptane-5-carbonitrile may exhibit properties relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Furthermore, the nitrile group in 2-Azaspiro[3.3]heptane-5-carbonitrile provides a versatile handle for chemical modification. Nitriles can be readily converted into other functional groups, such as amides, carboxylic acids, and ketones, through various chemical transformations. This flexibility allows researchers to fine-tune the pharmacological properties of the molecule by introducing different substituents at strategic positions.
Recent advances in computational chemistry have also facilitated the study of 2-Azaspiro[3.3]heptane-5-carbonitrile and its derivatives. Molecular modeling techniques can predict the binding modes of these compounds with biological targets, providing insights into their mechanism of action. These computational studies have helped guide experimental efforts, leading to more efficient discovery processes.
The synthesis of 2-Azaspiro[3.3]heptane-5-carbonitrile presents some challenges due to its complex spirocyclic structure. However, recent methodologies have improved the efficiency and scalability of its preparation. For instance, transition-metal-catalyzed reactions have been employed to construct the spirocyclic core under mild conditions, while protecting group strategies have been optimized to ensure regioselectivity.
In conclusion, 2-Azaspiro[3.3]heptane-5-carbonitrile (CAS No. 2090158-18-0) represents a promising scaffold for medicinal chemistry research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological disorders and other diseases.
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